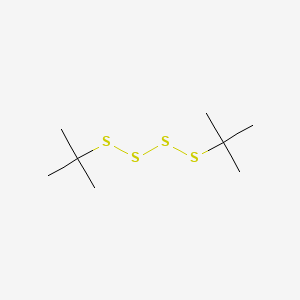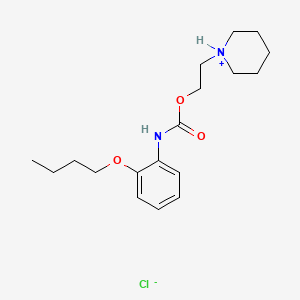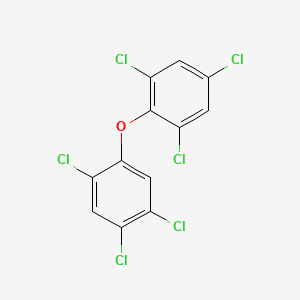![molecular formula C12H15ClOS2 B13758291 s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate CAS No. 6276-38-6](/img/structure/B13758291.png)
s-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is a chemical compound with the molecular formula C12H15ClOS2 It is known for its unique structure, which includes a phenylethanethioate group and a chloroethylsulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate typically involves the reaction of 2-chloroethanethiol with phenylethanethioic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial production.
Análisis De Reacciones Químicas
Types of Reactions
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can replace the chloro group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as sodium azide or potassium cyanide are used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chloroethylsulfanyl group can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. This can result in the modulation of biological pathways and the exertion of therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} ethanethioate
- **S-{2-[(2-Chloroethyl)sulfanyl]ethyl} methylthioate
Uniqueness
S-{2-[(2-Chloroethyl)sulfanyl]ethyl} phenylethanethioate is unique due to its phenylethanethioate group, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
6276-38-6 |
|---|---|
Fórmula molecular |
C12H15ClOS2 |
Peso molecular |
274.8 g/mol |
Nombre IUPAC |
S-[2-(2-chloroethylsulfanyl)ethyl] 2-phenylethanethioate |
InChI |
InChI=1S/C12H15ClOS2/c13-6-7-15-8-9-16-12(14)10-11-4-2-1-3-5-11/h1-5H,6-10H2 |
Clave InChI |
FHUDJQHLWFHMMM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)SCCSCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


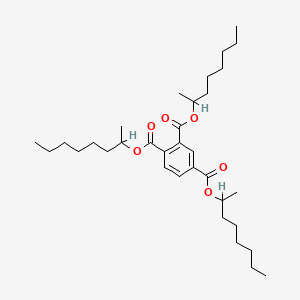
![1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one](/img/structure/B13758231.png)
![4-[1-(3-benzyl-3,9-diazoniabicyclo[3.3.1]nonan-9-yl)propan-2-yl]morpholin-4-ium;trichloride;trihydrate](/img/structure/B13758234.png)


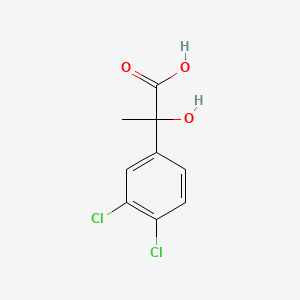
![(6-(Dimethylamino)imidazo[1,2-b]pyridazin-2-yl)methanol](/img/structure/B13758241.png)
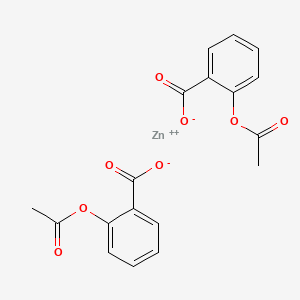
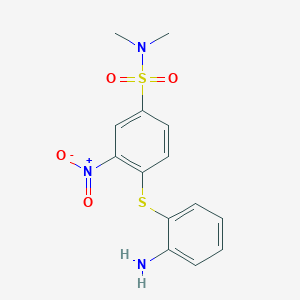
![2-[[Ethoxy(ethyl)phosphinothioyl]sulfanylmethyl]isoindole-1,3-dione](/img/structure/B13758270.png)
